![molecular formula C12H15NO4S B1303365 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid CAS No. 465514-21-0](/img/structure/B1303365.png)

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

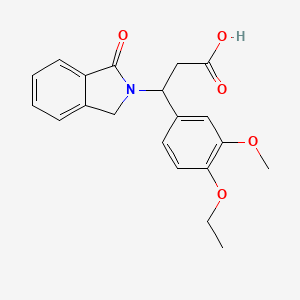

The compound 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is a derivative of the 1,4-benzothiazin-3-one scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The compound is related to various synthesized derivatives that have been explored for their pharmacological properties, such as potential diuretics and analgesics .

Synthesis Analysis

The synthesis of related 1,4-benzothiazin-3-one derivatives has been achieved through parallel solution-phase synthesis, utilizing 1,5-difluoro-2,4-dinitrobenzene as a starting material. The introduction of the sulfone group to the scaffold was performed using urea-hydrogen peroxide (UHP), a cost-effective and efficient oxidant. The intramolecular cyclization to form the 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one was facilitated by microwave assistance or the use of an inorganic base . Additionally, novel tricycles based on the 1,4-benzothiazin-3-one scaffold have been developed, which integrate two privileged structures into one skeleton .

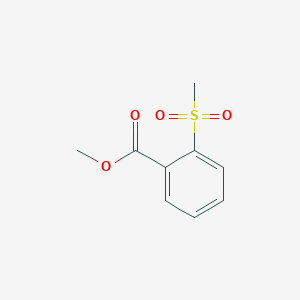

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H and 13C NMR, UV-VIS, and IR. These techniques have confirmed the structures of several azo-benzoic acids and their precursors. Molecular structures and geometries have also been optimized using density functional theory (DFT) methods . In the case of 4-methyl-2-(2-methylanilino)benzoic acid, single crystals obtained from an acetone solution revealed a highly twisted molecule with a significant dihedral angle between the aromatic rings .

Chemical Reactions Analysis

The chemical behavior of azo-benzoic acid derivatives, which are structurally related to the compound of interest, has been studied in various solvents. These studies have shown that both acid-base dissociation and azo-hydrazone tautomerism occur in solution, with the extent of these equilibria being dependent on the solvent composition and/or pH of the medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from spectroscopic studies. For instance, the solvent effects on molecular aggregation have been observed in derivatives of benzene-1,3-diol, where the fluorescence emission spectra and circular dichroism (CD) spectra indicated associations with aggregation processes. The substituent group structure was found to have an effect on molecule aggregation interactions . Additionally, the crystal structure of 4-methyl-2-(o-tolylamino)benzoic acid showed the formation of acid-acid dimers, suggesting a propensity for intermolecular interactions .

Aplicaciones Científicas De Investigación

Applications in Gut Function Regulation

Benzoic acid, a derivative closely related to the compound of interest, has been identified for its potential to regulate gut functions. It functions as an antibacterial and antifungal preservative in foods and feeds, with studies suggesting that appropriate levels might enhance gut health by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could harm gut health, indicating the need for balanced usage. The exact mechanisms through which benzoic acid influences various intestinal physiological functions remain an area for further exploration (Mao et al., 2019).

Pharmacokinetic Analysis for Dietary Exposures

The pharmacokinetic behavior of benzoic acid, which shares structural similarities with the target compound, has been extensively analyzed across different species including rats, guinea pigs, and humans. This research provides critical insights into metabolic and dosimetric variations, contributing significantly to understanding the implications of dietary exposures to benzoic acid and related compounds. Such studies lay the groundwork for assessing the safety and regulatory standards of these substances in food products (Hoffman & Hanneman, 2017).

Synthetic Utilities in Medicinal Chemistry

The versatility of compounds structurally related to 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is further exemplified in their application within medicinal chemistry for synthesizing a variety of bioactive molecules. For instance, the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines highlights the synthetic utility and broad applicability of these compounds in creating novel therapeutic agents with potential biological applications (Ibrahim, 2011).

Implications in Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) sheds light on the potential environmental and therapeutic applications of related chemical structures. This research elucidates the kinetics, mechanisms, and by-products of AOPs, underscoring the importance of understanding chemical degradation pathways for both environmental safety and the development of effective waste treatment technologies. By-products identified from these processes provide insights into the chemical behavior and interaction of similar compounds in various contexts (Qutob et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVAVIKQXATKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380655 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

465514-21-0 |

Source

|

| Record name | 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)

![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)